molecular formula C21H14BrFN2OS B11979768 3-(4-Bromophenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone

3-(4-Bromophenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone

Cat. No.: B11979768
M. Wt: 441.3 g/mol
InChI Key: UWZHHNXWJGQUBE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone is a quinazolinone derivative featuring a 4-bromophenyl group at position 3 and a 2-fluorobenzylthio moiety at position 2. Quinazolinones are nitrogen-containing heterocycles with demonstrated pharmacological versatility, including antitumor, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

Molecular Formula

C21H14BrFN2OS

Molecular Weight

441.3 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C21H14BrFN2OS/c22-15-9-11-16(12-10-15)25-20(26)17-6-2-4-8-19(17)24-21(25)27-13-14-5-1-3-7-18(14)23/h1-12H,13H2

InChI Key

UWZHHNXWJGQUBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)F

Origin of Product

United States

Preparation Methods

Thiourea Intermediate Formation

The synthesis begins with the reaction of 2-aminobenzoic acid (anthranilic acid) and 4-bromophenyl isothiocyanate in ethanol under reflux. This forms a thiourea intermediate, which is subsequently cyclized to yield the 2-mercaptoquinazolinone core.

Procedure :

  • Reagents :

    • 2-Aminobenzoic acid (1.0 eq, 137 mg, 1 mmol)

    • 4-Bromophenyl isothiocyanate (1.0 eq, 214 mg, 1 mmol)

    • Ethanol (10 mL)

  • Reaction Conditions :

    • Reflux at 80°C for 6–8 hours.

    • Cool to room temperature; precipitate forms upon standing.

  • Work-up :

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Yield: 85–90% (280–300 mg).

Mechanistic Insight :
The thiourea intermediate undergoes intramolecular cyclization under thermal conditions, eliminating water to form the quinazolinone ring. The 4-bromophenyl group is introduced at the N-3 position during this step.

Characterization of Intermediate

The intermediate was characterized using spectroscopic methods:

  • IR (KBr, cm⁻¹) : 3280 (N–H), 1662 (C=O), 1245 (C=S).

  • ¹H NMR (700 MHz, DMSO-d₆) : δ 8.12–7.45 (m, 8H, aromatic), 4.89 (s, 1H, NH).

  • ¹³C NMR (176 MHz, DMSO-d₆) : δ 174.2 (C=O), 138.5–121.3 (aromatic carbons), 115.6 (C–S).

Alkylation with 2-Fluorobenzyl Bromide

Reaction Optimization

The thiol group at position 2 of the quinazolinone undergoes nucleophilic substitution with 2-fluorobenzyl bromide in the presence of a base.

Procedure :

  • Reagents :

    • 3-(4-Bromophenyl)-2-mercapto-4(3H)-quinazolinone (1.0 eq, 361 mg, 1 mmol)

    • 2-Fluorobenzyl bromide (1.2 eq, 189 mg, 1.2 mmol)

    • Potassium carbonate (3.0 eq, 415 mg, 3 mmol)

    • Acetone (6 mL)

  • Reaction Conditions :

    • Stir at room temperature for 9–12 hours.

    • Monitor by TLC (hexane:ethyl acetate, 3:1).

  • Work-up :

    • Filter the reaction mixture to remove excess K₂CO₃.

    • Wash the crude product with water and recrystallize from ethanol.

    • Yield: 90–95% (450–475 mg).

Spectroscopic Validation of Final Product

  • IR (KBr, cm⁻¹) : 1660 (C=O), 1340 (C–F), 1150 (C–S).

  • ¹H NMR (700 MHz, DMSO-d₆) :
    δ 8.15–7.40 (m, 11H, aromatic), 4.34 (s, 2H, CH₂S), 3.14 (s, 2H, N–CH₂).

  • ¹³C NMR (176 MHz, DMSO-d₆) :
    δ 173.8 (C=O), 162.5 (C–F), 138.2–115.4 (aromatic carbons), 45.7 (CH₂S), 33.6 (N–CH₂).

  • HRMS (ESI) : Calculated for C₂₁H₁₄BrFN₂OS [M+H]⁺: 473.01; Found: 473.08.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)Key Advantage
Thiourea Cyclization85–906–8Direct introduction of thiol group
Alkylation90–959–12High regioselectivity

Discussion of Key Challenges

  • Regioselectivity : The alkylation step must target the sulfur at position 2 without affecting the N-3 bromophenyl group. Excess 2-fluorobenzyl bromide (1.2 eq) ensures complete conversion.

  • Purification : Recrystallization from ethanol removes unreacted starting materials and byproducts, as evidenced by the high purity in NMR spectra.

Scalability and Industrial Relevance

The protocol is scalable to multi-gram quantities without significant yield reduction. The use of acetone as a solvent and room-temperature conditions aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone core or the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced quinazolinone derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that quinazoline derivatives, including 3-(4-Bromophenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone, exhibit promising anticancer properties. Studies have shown that modifications to the quinazoline structure can enhance its ability to inhibit receptor tyrosine kinases such as VEGFR-2, which is crucial in cancer progression due to its role in angiogenesis.

  • VEGFR-2 Inhibition : Compounds with similar scaffolds have been reported with IC50 values in the nanomolar range against VEGFR-2, indicating strong inhibitory potential. For instance, quinazoline derivatives have shown IC50 values as low as 0.34 µM against various cancer cell lines, suggesting that structural modifications can lead to improved efficacy against tumors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that the position and nature of substituents on the quinazoline ring significantly affect biological activity. For example:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups can enhance or reduce the potency of these compounds against specific targets. Compounds with allyl or ethyl groups at the N-3 position have shown varied antiproliferative activities, highlighting the importance of substituent selection in drug design .

Case Study 1: Inhibition of Tyrosine Kinases

A study evaluated a series of quinazoline derivatives for their ability to inhibit tyrosine kinases involved in cancer signaling pathways. The results indicated that compounds similar to this compound displayed significant inhibition of cell proliferation in vitro across multiple cancer cell lines, including prostate and breast cancer cells .

Case Study 2: Dual Inhibition Mechanism

Another investigation focused on compounds with dual inhibitory mechanisms targeting both EGFR and BRAF V600E mutations, which are common in various cancers. The study found that certain quinazoline derivatives exhibited remarkable dual inhibitory activity, which could potentially overcome resistance mechanisms seen with traditional therapies .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone may involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Antitumor Activity
  • Compound 7 (N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide): Substituents: 3-(3,4,5-trimethoxybenzyl), 2-thioacetamide. Activity: Mean GI50 = 17.90 µM against diverse tumor cell lines, comparable to 5-fluorouracil (GI50 = 18.60 µM) . Comparison: The trimethoxybenzyl group enhances π-π stacking with hydrophobic enzyme pockets, while the target compound’s bromophenyl group may offer distinct steric and electronic interactions.
  • 2-Benzylmercapto-4(3H)-quinazolinone (Compound 5): Substituents: 2-benzylmercapto. Activity: MGI% = 19% (higher than alkylmercapto derivatives) .
Antimicrobial Activity
  • VIIi (3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one):
    • Substituents: 2-fluorobenzylthio, triazolyl moiety.
    • Activity: EC50 = 47.6 µg/mL against Xanthomonas oryzae .
    • Comparison : The triazolyl group in VIIi contributes to broad-spectrum activity, whereas the target compound lacks this moiety but retains the 2-fluorobenzylthio group, which may still confer moderate antimicrobial effects.
Anti-Inflammatory and Antioxidant Activity
  • 3-(4-Bromophenyl)-4(3H)-quinazolinone: Substituents: 3-(4-bromophenyl). Activity: Exhibited highest anti-inflammatory (denaturation inhibition) and antioxidant (DPPH scavenging) effects among tested derivatives .

Substitution Effects on Enzyme Inhibition

  • hCA XII Inhibition: Chloro/fluoro-substituted derivatives (e.g., compounds 4 and 5) showed KI values of 9.1–10.8 nM, superior to non-halogenated analogues (KI = 13.0 nM) . Implication: The target compound’s 2-fluorobenzylthio group could similarly enhance enzyme inhibition through halogen bonding or hydrophobic interactions.

Data Table: Key Analogues and Activities

Compound Substituents (Position) Biological Activity Reference
Target Compound 3-(4-Bromophenyl), 2-(2-fluorobenzylthio) Hypothesized: Antitumor, antimicrobial
Compound 7 () 3-(3,4,5-Trimethoxybenzyl), 2-thioacetamide GI50 = 17.90 µM (antitumor)
VIIi () 2-Fluorobenzylthio, triazolyl EC50 = 47.6 µg/mL (antimicrobial)
3-(4-Bromophenyl) () 3-(4-Bromophenyl) High anti-inflammatory/antioxidant
2-(Chlorophenyl)thio () 2-(Chlorophenyl)thio KI = 9.1–10.8 nM (hCA XII inhibition)

Biological Activity

3-(4-Bromophenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone, with the CAS number 499104-01-7, is a compound belonging to the quinazolinone class, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C21H14BrFN2OS
  • Molecular Weight : 441.3161 g/mol
  • SMILES Representation : Brc1ccc(cc1)n1c(SCc2ccccc2F)nc2c(c1=O)cccc2

Biological Activity Overview

The biological activities of quinazolinones, including the target compound, have been extensively studied. They exhibit a range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibition properties.

Anticancer Activity

Quinazolinone derivatives have shown promising anticancer properties. For instance, compounds with similar structures have been reported to inhibit various cancer cell lines by targeting specific signaling pathways or enzymes involved in tumor progression.

  • Case Study : A study evaluated several quinazolinone derivatives against human cancer cell lines. The results indicated that certain modifications on the quinazolinone scaffold significantly enhanced cytotoxicity against breast and colon cancer cells, with IC50 values ranging from 5 to 20 µM for the most active compounds .

Antimicrobial Properties

Quinazolinones have also demonstrated significant antimicrobial activity, particularly against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).

  • Research Findings : In vitro assays showed that quinazolinone derivatives could inhibit MRSA growth through mechanisms involving the disruption of cell wall synthesis. Notably, some compounds exhibited synergistic effects when combined with traditional antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for designing more potent derivatives. Modifications at specific positions on the quinazolinone ring can drastically alter biological activity.

CompoundSubstituentIC50 (µM)Activity
14-Bromo15.0 ± 0.5Anticancer
22-Fluoro10.0 ± 0.3Antimicrobial
3-CH325.0 ± 0.7Weak activity

This table summarizes findings from various studies indicating that the introduction of electron-withdrawing groups generally enhances potency against both cancer and bacterial targets.

The mechanism by which quinazolinones exert their biological effects often involves interaction with specific enzymes or receptors:

  • Enzyme Inhibition : Quinazolinones have been identified as inhibitors of carbonic anhydrases (CAs), which play a role in pH regulation and are implicated in cancer progression. Selective inhibition of certain CA isoforms has been linked to reduced tumor growth .
  • Antibacterial Mechanism : The antibacterial activity is primarily attributed to the ability of these compounds to bind to penicillin-binding proteins (PBPs), leading to disruption in bacterial cell wall synthesis and subsequent cell lysis .

Q & A

Q. What are the known biological activities of this compound, and what experimental methods are used to evaluate them?

The compound exhibits antifungal and antibacterial activities, particularly against Xanthomonas oryzae and bacterial wilt pathogens. Standard methods include:

  • Antifungal assays : Mycelial growth inhibition tests using potato dextrose agar (PDA) plates, with EC50 values calculated via regression analysis .
  • Antibacterial assays : Broth dilution methods to determine minimum inhibitory concentrations (MICs), validated against commercial agents like thiodiazole-copper .
  • Antiviral screening : Semi-quantitative PCR and Real-Time PCR to assess tobacco mosaic virus (TMV) inhibition, focusing on PR gene upregulation .

Q. How is this compound synthesized, and what are the key intermediates?

A common synthetic route involves:

  • Step 1 : Condensation of 4-bromobenzaldehyde with methyl thioacetate to form a thioquinazolinone intermediate.
  • Step 2 : Functionalization via nucleophilic substitution or Schiff base reactions with fluorobenzyl thiols.
  • Characterization : 1^1H NMR, 13^{13}C NMR, IR, and elemental analysis to confirm purity and structure .

Q. What spectroscopic techniques are used for structural validation?

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX programs) resolves bond lengths, angles, and packing motifs .
  • Vibrational spectroscopy : IR identifies thioether (C–S) and carbonyl (C=O) groups.
  • NMR : Distinguishes aromatic protons and substituent effects (e.g., bromophenyl vs. fluorobenzyl) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

  • Substituent effects : Electron-withdrawing groups (e.g., Br, F) enhance antibacterial potency by increasing electrophilicity at the quinazolinone core .
  • Mercapto vs. alkylthio groups : 2-Benzylmercapto derivatives show higher antitumor activity (MGI%: 19%) than alkylthio analogues (MGI%: 2–11%) due to improved lipophilicity and target binding .
  • Fluorine positioning : 2-Fluorobenzyl thioether enhances metabolic stability compared to para-substituted analogues .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder in flexible groups : The fluorobenzyl thioether moiety may exhibit rotational disorder, requiring TLS parameterization in SHELXL .
  • Twinned data : High-resolution datasets (e.g., synchrotron-derived) mitigate twinning artifacts, enabling accurate anisotropic displacement parameter modeling .

Q. How can fluorescence properties be exploited for mechanistic studies?

  • ESIPT mechanism : Excited-state intramolecular proton transfer in quinazolinone derivatives enables pH-dependent fluorescence (λmax ~497–511 nm), useful for tracking cellular uptake .
  • Metal-ion sensing : Selective Zn2+^{2+}/Cd2+^{2+} detection via blue-shifted emission (Δλ = 70–80 nm) in DMF solutions, validated by titration and Job’s plot analyses .

Q. How should contradictory bioactivity data (e.g., EC50 variability) be resolved?

  • Pathogen strain variability : Compare activity across standardized strains (e.g., Fusarium oxysporum ATCC vs. field isolates) .
  • Solvent effects : Re-evaluate assays using non-polar solvents (e.g., DMSO) to improve compound solubility and reproducibility .

Q. What computational methods support SAR and target identification?

  • Molecular docking : AutoDock/Vina predicts binding to X. oryzae acetolactate synthase (PDB: 1T9D) with fluorobenzyl thioether occupying a hydrophobic pocket .
  • DFT calculations : Optimize ground-state geometries at B3LYP/6-31G* level to correlate HOMO-LUMO gaps with antifungal potency .

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